6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one is a bicyclic heterocyclic compound featuring a partially saturated cinnolinone core with a methyl substituent at the 6-position.
Properties
IUPAC Name |
6-methyl-5,6,7,8-tetrahydro-2H-cinnolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-2-3-8-7(4-6)5-9(12)11-10-8/h5-6H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCBPNYPCRRSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NNC(=O)C=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexanone with phenylhydrazine in the presence of an acid catalyst such as methanesulfonic acid. The reaction is carried out under reflux conditions in methanol, leading to the formation of the desired cinnoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnoline oxides, while reduction can produce dihydrocinnoline derivatives.
Scientific Research Applications
6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Core Structure and Substituent Variations
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |
|---|---|---|---|---|
| 2,3,5,6,7,8-Hexahydrocinnolin-3-one hydrobromide | 108749-03-7 | C₈H₁₀N₂O·HBr | 150.18 (free base) | Hydrobromide salt |
| 6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one | 1339248-04-2 | C₁₀H₁₄N₂O | 178.23 | Two methyl groups at 6-position |
| Piperidinylmethyl-substituted derivative | 2309571-93-3 | C₂₃H₂₉N₃O₄ | 411.49 | 2,4-Dimethoxybenzoyl-piperidine substituent |
Key Observations :
- The hydrobromide salt (108749-03-7) enhances solubility in polar solvents compared to the free base, as evidenced by its commercial availability in various purities .
- The piperidinylmethyl derivative (2309571-93-3) demonstrates how bulky substituents increase molecular weight and complexity, likely reducing metabolic stability but improving target binding specificity .
Physicochemical Properties
- Melting Point: The hydrobromide salt (108749-03-7) melts at 192–194°C, typical for ionic crystalline solids. Neutral analogs like 6-methyl-cinnolinone are expected to have lower melting points due to reduced ionic interactions .
- Density: The hydrobromide salt has a density of 1.4 g/cm³, higher than non-salt forms, which likely range between 1.1–1.3 g/cm³ .
- Solubility : Hydrobromide salts generally exhibit improved aqueous solubility, whereas methylated or hydrophobic derivatives (e.g., 1339248-04-2) may favor organic solvents .
Reactivity and Stability
- Photooxidation Sensitivity: Analogous quinazolinone derivatives () undergo light-induced oxidation in the presence of oxygen, suggesting that 6-methyl-cinnolinone derivatives may require inert storage conditions to prevent degradation .
- Steric Effects : The 6,6-dimethyl analog (1339248-04-2) may resist oxidation or nucleophilic attack due to methyl group shielding, contrasting with unsubstituted or singly methylated variants .
Biological Activity
6-Methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the condensation of various precursors under controlled conditions. A common method includes the reaction with 2-oxopropyl bromide in the presence of a base like potassium carbonate in dimethylformamide at elevated temperatures. The compound exhibits a molecular formula of and a molecular weight of 189.25 g/mol.
Antimicrobial Properties
Recent studies have indicated that this compound possesses notable antimicrobial properties. For instance, it has been evaluated against various bacterial strains and fungi. The compound demonstrated significant inhibition of microbial growth with varying degrees of effectiveness depending on the organism tested.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |
|---|---|---|
| E. coli | 15 | 10 |
| S. aureus | 12 | 10 |
| C. albicans | 18 | 10 |
The results indicate that the compound is particularly effective against Candida albicans, suggesting its potential as an antifungal agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and inhibition of specific signaling pathways.
Case Study:
One study focused on the effect of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells correlating with increased concentrations of the compound .
The biological activity of this compound is believed to be mediated through interaction with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical cellular processes such as metabolism and proliferation.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
- Receptor Modulation: It can modulate receptor activity that influences cell growth and apoptosis.
Research Applications
The unique structure of this compound makes it a valuable intermediate in synthetic organic chemistry and a potential lead compound for drug development. Its applications extend to:
- Medicinal Chemistry: As a scaffold for designing new therapeutic agents.
- Biological Studies: Investigating interactions with biological targets to elucidate mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
